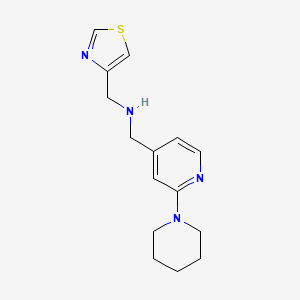![molecular formula C15H20FN5 B6749643 1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B6749643.png)
1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a 5-methyl-1H-1,2,4-triazol-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Fluorophenylmethyl Group: This step involves the alkylation of the piperazine ring with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 5-Methyl-1H-1,2,4-Triazol-3-ylmethyl Group: The final step is the alkylation of the piperazine derivative with 5-methyl-1H-1,2,4-triazole-3-methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any present carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring or the triazole moiety, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions might introduce new functional groups onto the aromatic ring or triazole moiety.
科学的研究の応用
1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the triazole moiety can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
- 1-[(3-bromophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
- 1-[(3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
Uniqueness
1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also enhance the compound’s binding affinity to certain biological targets, making it a valuable scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5/c1-12-17-15(19-18-12)11-21-7-5-20(6-8-21)10-13-3-2-4-14(16)9-13/h2-4,9H,5-8,10-11H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLNIWWNXGPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749561.png)
![Methyl 3-[(4-methyl-2,3-dihydro-1,4-benzoxazine-6-carbonyl)amino]propanoate](/img/structure/B6749576.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]urea](/img/structure/B6749577.png)
![2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile](/img/structure/B6749584.png)
![Ethyl 2-[(1-oxoisochromene-3-carbonyl)-propylamino]propanoate](/img/structure/B6749585.png)
![1-[[3-(Spiro[3.3]heptan-3-ylamino)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B6749589.png)
![1-(1-Cyclopropyl-2,2-difluoroethyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6749605.png)
![benzyl N-[2-[[(3R)-oxan-3-yl]sulfamoyl]ethyl]carbamate](/img/structure/B6749606.png)


![N-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-4-methylbenzenesulfonamide](/img/structure/B6749629.png)
![[(3S)-3-aminopyrrolidin-1-yl]-[1-(4-methoxynaphthalene-1-carbonyl)piperidin-3-yl]methanone](/img/structure/B6749630.png)
![5-chloro-N-[1-(2H-tetrazol-5-yl)propyl]pyridine-2-carboxamide](/img/structure/B6749649.png)
![2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B6749657.png)
